molecular formula C10H11BrO2 B1271041 2-Bromo-1-(4-ethoxyphenyl)ethanone CAS No. 51012-63-6

2-Bromo-1-(4-ethoxyphenyl)ethanone

Cat. No. B1271041
CAS RN: 51012-63-6
M. Wt: 243.1 g/mol
InChI Key: VJMIEHFULCHDLD-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-ethoxyphenyl)ethanone is a chemical compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 . It is a powder in physical form .


Synthesis Analysis

The synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone can be achieved through various methods. One such method involves using 2-bromo-1-(4-ethoxyphenyl)ethanone as a starting raw material and subjecting it to hydrolysis, esterification, cyclization, and bromination to obtain the target product .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-(4-ethoxyphenyl)ethanone can be represented by the InChI code: 1S/C10H11BrO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2,7H2,1H3 .


Physical And Chemical Properties Analysis

2-Bromo-1-(4-ethoxyphenyl)ethanone is a powder . The compound has a molecular weight of 243.1 .

Scientific Research Applications

Synthesis of Medical Intermediates

2-Bromo-1-(4-ethoxyphenyl)ethanone: serves as a starting material in the synthesis of various medical intermediates. Its reactivity due to the bromine atom makes it a valuable precursor in the preparation of more complex molecules. For instance, it can undergo hydrolysis, esterification, cyclization, and bromination to produce 2-bromo-4-(4-ethoxyphenyl)oxazole , an important intermediate in medicinal chemistry .

Organic Synthesis Catalyst

This compound can act as a catalyst in organic synthesis processes. It has been used in the isoquinoline-catalyzed addition of 2-bromo-1-aryl-1-ethanone to dialkyl hydrazinecarboxylates, leading to the efficient synthesis of trialkyl 2-[(1E)-N-(alkoxycarbonyl)-2-aryl-2-oxoethanehydrazonoyl]hydrazine-1,1,2-tricarboxylate , a compound with potential applications in pharmaceuticals .

Safety and Hazards

The safety data sheet for a similar compound, 2-bromo-1-(4-methoxyphenyl)ethanone, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It’s reasonable to assume that 2-Bromo-1-(4-ethoxyphenyl)ethanone may have similar hazards.

properties

IUPAC Name

2-bromo-1-(4-ethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMIEHFULCHDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366571
Record name 2-bromo-1-(4-ethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-ethoxyphenyl)ethanone

CAS RN

51012-63-6
Record name 2-Bromo-1-(4-ethoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51012-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-1-(4-ethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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